Cas no 613-40-1 (p-phenylphenetole)
p-phenylphenetole Chemical and Physical Properties
Names and Identifiers
-
- p-phenylphenetole
- (2,2,4-trimethyl-3-bicyclo[2.2.1]heptanyl) 3-methylbutanoate
- 1,3,3-trimethylbicyclo[2.2.1]hept-2-yl 3-methylbutanoate
- 4-Aethoxy-biphenyl
- 4-ethoxy-1,1'-biphenyl
- 4'-ethoxybiphenyl
- 4-ethoxybiphenyl
- AC1L33WG
- AC1Q61Z5
- Aethyl-biphenyl-4-yl-aether
- AR-1B6093
- CTK8D7708
- EINECS 261-849-2
- ethyl-biphenyl-4-yl ether
- Fenchyval
- KST-1B6226
- Ph-C6H4-p-OEt
- Valyfen
-
Computed Properties
- Exact Mass: 198.10452
Experimental Properties
- PSA: 9.23
p-phenylphenetole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB584042-1g |
4-Ethyloxybiphenyl; . |
613-40-1 | 1g |
€855.40 | 2025-04-17 |
p-phenylphenetole Suppliers
p-phenylphenetole Related Literature
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on p-phenylphenetole
Chemical Profile of p-phenylphenetole (CAS No. 613-40-1)
p-phenylphenetole, chemically known by the CAS number 613-40-1, is an organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential biological activities. This compound, belonging to the phenol ether class, exhibits a distinct molecular framework characterized by two phenyl rings connected through an oxygen atom. Such a structure imparts p-phenylphenetole with distinctive electronic and steric characteristics, making it a subject of interest for various applications in synthetic chemistry and drug discovery.
The molecular formula of p-phenylphenetole is C₁₃H₁₀O, reflecting its composition of 13 carbon atoms, 10 hydrogen atoms, and one oxygen atom. The presence of two aromatic rings linked by an ether bond suggests potential interactions with biological targets, which has been a driving force for its investigation in medicinal chemistry. The compound’s solubility profile, typically moderate in organic solvents but poorly soluble in water, influences its formulation and delivery systems in pharmaceutical applications.
In recent years, the study of p-phenylphenetole has been extended to explore its pharmacological potential. Research has indicated that this compound may exhibit properties relevant to anti-inflammatory and antioxidant mechanisms. The phenolic moiety in its structure is well-known for its ability to scavenge free radicals and modulate inflammatory pathways, which are critical in the development of treatments for chronic diseases such as arthritis and neurodegenerative disorders. Preliminary in vitro studies have suggested that p-phenylphenetole can inhibit the activity of enzymes like lipoxygenase and cyclooxygenase, key players in the inflammatory response.
Moreover, the structural motif of p-phenylphenetole has inspired the design of novel derivatives aimed at enhancing bioavailability and target specificity. Computational modeling studies have been instrumental in understanding how modifications to the phenolic or aromatic rings can influence the compound’s binding affinity to biological receptors. These insights have paved the way for structure-activity relationship (SAR) studies, where analogs of p-phenylphenetole are synthesized to optimize therapeutic efficacy while minimizing side effects.
The synthesis of p-phenylphenetole typically involves Friedel-Crafts acylation followed by etherification, showcasing its accessibility through well-established organic reactions. Advances in synthetic methodologies have enabled the production of this compound with high purity, facilitating its use in sensitive biological assays. The growing interest in CAS No. 613-40-1 as a lead compound underscores its significance in ongoing drug development pipelines.
Recent advancements in analytical techniques have also contributed to a deeper understanding of p-phenylphenetole’s behavior under physiological conditions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to elucidate its metabolic pathways and interaction dynamics with biological molecules. These findings are crucial for rationalizing its potential therapeutic applications and for guiding future research directions.
Industrial applications of p-phenylphenetole extend beyond pharmaceuticals into materials science, where its aromatic structure makes it a candidate for polymer additives or intermediates in specialty chemicals. The compound’s stability under various environmental conditions enhances its utility in these contexts, demonstrating versatility beyond biological systems.
As research continues to uncover new facets of CAS No. 613-40-1, collaborations between academic institutions and pharmaceutical companies are likely to intensify. Such partnerships aim to translate laboratory findings into clinical trials, where the safety and efficacy of p-phenylphenetole can be rigorously evaluated. The compound’s unique properties position it as a promising candidate for further exploration, particularly in areas where traditional therapeutics have encountered limitations.
In conclusion, p-phenylphenetole (CAS No. 613-40-1) represents a fascinating subject of study with broad implications for chemical synthesis and biomedical research. Its structural features, coupled with emerging evidence of biological activity, make it a valuable asset in the quest for novel treatments. As methodologies for drug discovery evolve, compounds like this one continue to play a pivotal role in advancing our understanding of disease mechanisms and developing innovative solutions.
613-40-1 (p-phenylphenetole) Related Products
- 709667-97-0(1,1'-Biphenyl,4'-ethoxy-2-methyl-)
- 7168-54-9(4,4'-Diethoxybiphenyl)
- 150969-53-2([1,1'-Biphenyl]-3-ol,5-ethoxy-)
- 644964-54-5(1,1'-Biphenyl, 4-ethoxy-4'-methoxy-)
- 89807-28-3(2,5,8,11,14-Pentaoxahexadecane, 16-([1,1'-biphenyl]-4-yloxy)-)
- 89807-27-2(Ethanol, 2-[2-[2-[2-([1,1'-biphenyl]-4-yloxy)ethoxy]ethoxy]ethoxy]-)
- 159326-01-9(1,1'-Biphenyl,3-ethoxy-5-methyl-)
- 6734-90-3(1,1'-Biphenyl,4-propoxy-)
- 20994-26-7(Ethanol,2,2'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis-)
- 90213-16-4(3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-([1,1'-biphenyl]-4-yloxy)-)